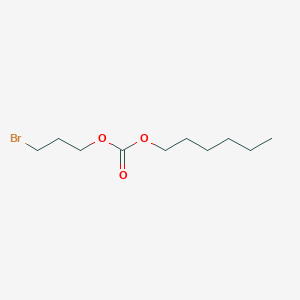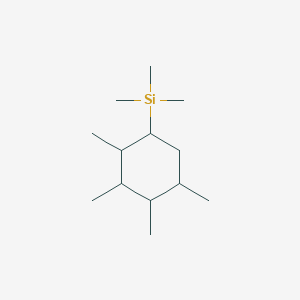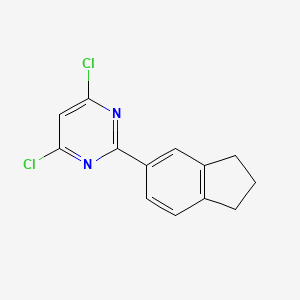
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4th and 6th positions and a 2,3-dihydro-1H-inden-5-yl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yl group, which can be derived from indanone through various reduction methods.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors such as guanidine or amidine derivatives with chlorinated intermediates.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4th and 6th positions using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The indene moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states or dechlorinated structures.
Applications De Recherche Scientifique
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-1-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-3-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-4-yl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine is unique due to the specific positioning of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
89508-75-8 |
|---|---|
Formule moléculaire |
C13H10Cl2N2 |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
4,6-dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-7-12(15)17-13(16-11)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2 |
Clé InChI |
FDHCXLUYXWLTAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


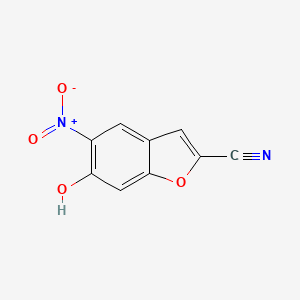
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
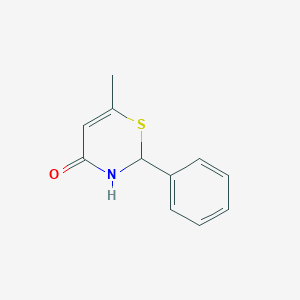
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
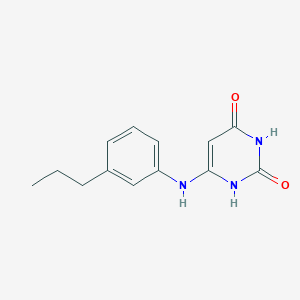
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
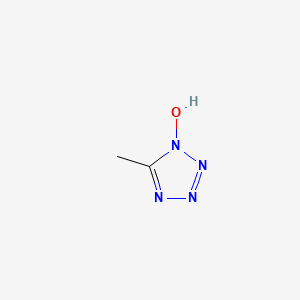
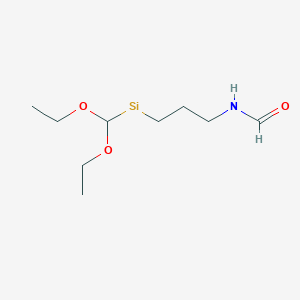
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
